molecular formula C11H12O2 B13592396 3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde

3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde

Cat. No.: B13592396
M. Wt: 176.21 g/mol
InChI Key: AFSVDTUMQPKXAA-NSCUHMNNSA-N
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Description

3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound features a furan ring substituted with a 2-methylcyclopropyl group and an acrylaldehyde moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to various reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for such compounds .

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 3-(5-(2-Methylcyclopropyl)furan-2-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the acrylaldehyde moiety are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enal

InChI

InChI=1S/C11H12O2/c1-8-7-10(8)11-5-4-9(13-11)3-2-6-12/h2-6,8,10H,7H2,1H3/b3-2+

InChI Key

AFSVDTUMQPKXAA-NSCUHMNNSA-N

Isomeric SMILES

CC1CC1C2=CC=C(O2)/C=C/C=O

Canonical SMILES

CC1CC1C2=CC=C(O2)C=CC=O

Origin of Product

United States

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